N-Propyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea
Description
N-Propyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a pyridine ring and a pyrimidine ring, both of which are heterocyclic aromatic compounds containing nitrogen atoms. The unique structure of N-Propyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Properties
CAS No. |
61310-10-9 |
|---|---|
Molecular Formula |
C13H15N5O |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
1-propyl-3-(2-pyridin-4-ylpyrimidin-4-yl)urea |
InChI |
InChI=1S/C13H15N5O/c1-2-6-16-13(19)18-11-5-9-15-12(17-11)10-3-7-14-8-4-10/h3-5,7-9H,2,6H2,1H3,(H2,15,16,17,18,19) |
InChI Key |
NTJSLEPDQIGERJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea typically involves a multi-step process. One common method starts with the esterification of nicotinic acid to yield an intermediate compound. This intermediate is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides. A nucleophilic substitution reaction is then carried out with trimethylsilyl cyanide (TMSCN) to generate another intermediate, which is finally reacted with sodium and ammonium chloride in ethanol solution to produce the desired compound .
Industrial Production Methods
Industrial production of N-Propyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key factors in industrial production include the selection of appropriate solvents, catalysts, and reaction conditions to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Propyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like TMSCN and various alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted urea compounds
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Propyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, altering its replication and transcription processes. This binding can inhibit the growth of tumor cells and exert cytotoxic effects. Additionally, the compound’s ability to interfere with angiogenesis makes it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: This compound shares a similar pyridine-pyrimidine structure and has shown significant anti-angiogenic and DNA cleavage activities.
2-(pyridin-2-yl)pyrimidine derivatives: These compounds are used as ligands in coordination chemistry and have various biological activities.
Uniqueness
N-Propyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
